molecular formula C8H15ClN2O2S B6286754 DACN(Ms) (hydrochloride) CAS No. 2331322-16-6

DACN(Ms) (hydrochloride)

Cat. No.: B6286754
CAS No.: 2331322-16-6
M. Wt: 238.74 g/mol
InChI Key: AGDNMJAXTZEOKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DACN(Ms) (hydrochloride) involves a one-pot double Nicholas reaction. This method is efficient and results in a small and hydrophilic click reaction device . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for DACN(Ms) (hydrochloride) are not widely documented. the synthesis process can be scaled up using standard chemical engineering techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: DACN(Ms) (hydrochloride) primarily undergoes cycloaddition reactions due to the presence of the cyclononyne alkyne group. These reactions are highly efficient and are often used in click chemistry applications .

Common Reagents and Conditions: Common reagents used in reactions with DACN(Ms) (hydrochloride) include azides, which react with the alkyne group in a copper-free Huisgen cycloaddition reaction . The reaction conditions typically involve mild temperatures and aqueous environments to maintain the stability of the compound.

Major Products Formed: The major products formed from reactions involving DACN(Ms) (hydrochloride) are typically triazoles, which are formed through the cycloaddition reaction with azides .

Properties

IUPAC Name

1-methylsulfonyl-1,5-diazacyclonon-7-yne;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S.ClH/c1-13(11,12)10-7-3-2-5-9-6-4-8-10;/h9H,4-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDNMJAXTZEOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCNCC#CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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